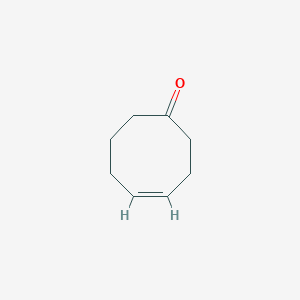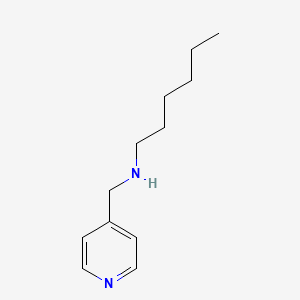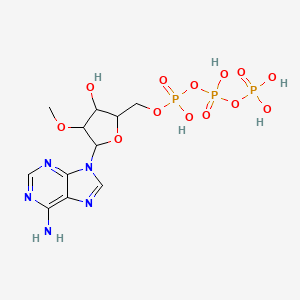
5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromopropyl group and an ethyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole typically involves the alkylation of 1-ethyl-1H-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the triazole.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 5-(3-propyl)-1-ethyl-1H-1,2,4-triazole.
Scientific Research Applications
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-bromopropyl)-1-ethyl-1H-1,2,4-triazole depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazole: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
5-(3-Bromopropyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
5-(3-Bromopropyl)-1-ethyl-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The bromopropyl group allows for versatile chemical modifications, while the ethyl group enhances its solubility and overall stability.
Properties
Molecular Formula |
C7H12BrN3 |
|---|---|
Molecular Weight |
218.09 g/mol |
IUPAC Name |
5-(3-bromopropyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C7H12BrN3/c1-2-11-7(4-3-5-8)9-6-10-11/h6H,2-5H2,1H3 |
InChI Key |
NWBPNJKGOCDUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



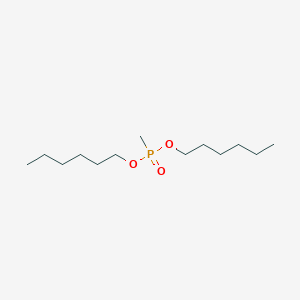
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)
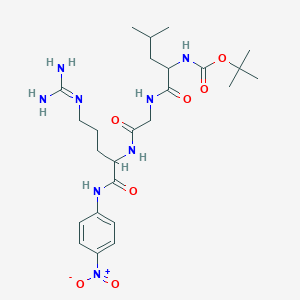

![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)
